molecular formula C12H8ClFO2S B8298457 4'-Fluorobiphenylsulfonyl Chloride

4'-Fluorobiphenylsulfonyl Chloride

Cat. No. B8298457
M. Wt: 270.71 g/mol
InChI Key: HATLZQXBVKJRIA-UHFFFAOYSA-N
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Patent
US06599890B1

Procedure details

Chlorosulfonic acid (8.7 mL, 0.13 mole) was added dropwise to stirred cold (0° C.) 4-fluorobiphenyl (10.2 g, 59 mmol). After 30 minutes at 0° C. the reaction mixture was poured onto ice. The resulting white precipitate was collected by filtration and dissolved in chloroform. The chloroform solution was washed with water, brine, dried over magnesium sulfate, and concentrated to afford a white solid. The desired 4′-fluorobiphenylsulfonyl chloride (4.3 g), was separated from 4′-fluorobiphenylsulfonic acid by crystallization of the latter from ethyl acetate and crystallization of the remaining material from hexanes.
Quantity
8.7 mL
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[F:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:9][CH:8]=1>>[F:6][C:7]1[CH:8]=[CH:9][C:10]([C:13]2[C:14]([S:2]([Cl:1])(=[O:5])=[O:3])=[CH:15][CH:16]=[CH:17][CH:18]=2)=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
8.7 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
10.2 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After 30 minutes at 0° C. the reaction mixture was poured onto ice
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in chloroform
WASH
Type
WASH
Details
The chloroform solution was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a white solid
CUSTOM
Type
CUSTOM
Details
The desired 4′-fluorobiphenylsulfonyl chloride (4.3 g), was separated from 4′-fluorobiphenylsulfonic acid by crystallization of the latter from ethyl acetate and crystallization of the remaining material from hexanes

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C=1C(=CC=CC1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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